molecular formula C11H14F2N2 B1472408 1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine CAS No. 1521125-73-4

1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B1472408
CAS No.: 1521125-73-4
M. Wt: 212.24 g/mol
InChI Key: LKTRVXYPYGJSIB-UHFFFAOYSA-N
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Description

1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine typically involves the reaction of 3,5-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce any double bonds or other reducible groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, using reagents like sodium methoxide or lithium diisopropylamide (LDA).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or lithium diisopropylamide in THF.

Major Products Formed:

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring and pyrrolidine moiety enable it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    1-[(3,5-Dichlorophenyl)methyl]pyrrolidin-3-amine: Similar structure but with chlorine atoms instead of fluorine, which may result in different reactivity and biological activity.

    1-[(3,5-Dimethylphenyl)methyl]pyrrolidin-3-amine: Contains methyl groups instead of fluorine, affecting its steric and electronic properties.

    1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine: Similar structure but with a piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties.

Uniqueness: 1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine is unique due to the presence of fluorine atoms, which can enhance its metabolic stability and binding affinity to biological targets. The pyrrolidine ring also contributes to its distinct three-dimensional structure, influencing its interaction with various molecular targets.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-9-3-8(4-10(13)5-9)6-15-2-1-11(14)7-15/h3-5,11H,1-2,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTRVXYPYGJSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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